molecular formula C15H5F5O2 B13681744 2-(Perfluorophenyl)-1H-indene-1,3(2H)-dione

2-(Perfluorophenyl)-1H-indene-1,3(2H)-dione

Cat. No.: B13681744
M. Wt: 312.19 g/mol
InChI Key: OOTULMPOTRYQMJ-UHFFFAOYSA-N
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Description

2-(Perfluorophenyl)-1H-indene-1,3(2H)-dione is a fluorinated organic compound known for its unique chemical properties. The incorporation of perfluorophenyl groups into the indene-dione structure significantly alters its reactivity and stability, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Perfluorophenyl)-1H-indene-1,3(2H)-dione typically involves the reaction of indene-1,3-dione with perfluorophenyl reagents under controlled conditions. One common method includes the use of perfluorophenyl lithium or perfluorophenyl magnesium bromide as the fluorinating agents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Perfluorophenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the dione to diols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the perfluorophenyl ring or the indene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diols.

Scientific Research Applications

2-(Perfluorophenyl)-1H-indene-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 2-(Perfluorophenyl)-1H-indene-1,3(2H)-dione exerts its effects involves interactions with molecular targets and pathways. The perfluorophenyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Perfluorophenyl)malonic acid
  • 3-hydroxy-1,3-bis(pentafluorophenyl)-2-propen-1-one
  • 1,5-dihydroxy-1,5-bis(pentafluorophenyl)-1,4-pentadien-3-one

Uniqueness

2-(Perfluorophenyl)-1H-indene-1,3(2H)-dione stands out due to its unique combination of the indene-dione structure with a perfluorophenyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C15H5F5O2

Molecular Weight

312.19 g/mol

IUPAC Name

2-(2,3,4,5,6-pentafluorophenyl)indene-1,3-dione

InChI

InChI=1S/C15H5F5O2/c16-9-7(10(17)12(19)13(20)11(9)18)8-14(21)5-3-1-2-4-6(5)15(8)22/h1-4,8H

InChI Key

OOTULMPOTRYQMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

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